molecular formula C12H7ClF2O2S B11822964 2',6-Difluorobiphenyl-2-sulfonyl chloride

2',6-Difluorobiphenyl-2-sulfonyl chloride

Cat. No.: B11822964
M. Wt: 288.70 g/mol
InChI Key: VXJYGNVMGBRIJM-UHFFFAOYSA-N
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Description

2’,6-Difluorobiphenyl-2-sulfonyl chloride is an organic compound with the molecular formula C12H7ClF2O2S and a molecular weight of 288.70 g/mol . It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 6 positions, and a sulfonyl chloride group is attached to the 2 position of the biphenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,6-Difluorobiphenyl-2-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of difluorophenyllithium with sulfuryl chloride . The reaction typically takes place under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 2’,6-Difluorobiphenyl-2-sulfonyl chloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Mechanism of Action

The mechanism of action of 2’,6-Difluorobiphenyl-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,6-Difluorobiphenyl-2-sulfonyl chloride is unique due to the presence of both the biphenyl structure and the sulfonyl chloride group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where both aromaticity and electrophilicity are required .

Properties

Molecular Formula

C12H7ClF2O2S

Molecular Weight

288.70 g/mol

IUPAC Name

3-fluoro-2-(2-fluorophenyl)benzenesulfonyl chloride

InChI

InChI=1S/C12H7ClF2O2S/c13-18(16,17)11-7-3-6-10(15)12(11)8-4-1-2-5-9(8)14/h1-7H

InChI Key

VXJYGNVMGBRIJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2S(=O)(=O)Cl)F)F

Origin of Product

United States

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